9H-呾吨-9-羰基氨基甲酸丁酯

描述

Synthesis Analysis

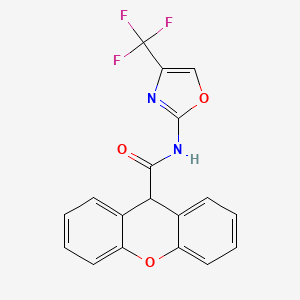

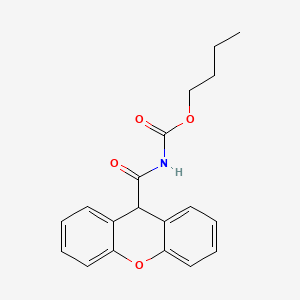

The synthesis of xanthones, the core structure of butyl 9H-xanthene-9-carbonylcarbamate, has been extensively studied . Various methods have been developed, including the classical and modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition .Molecular Structure Analysis

The molecular structure of butyl 9H-xanthene-9-carbonylcarbamate is based on the xanthone core structure, which is a yellow-colored and oxygen-containing heterocycle . The dibenzo-γ-pyrone framework of the parent xanthone corresponds to the molecular formula of C13H8O2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of xanthones have been well-studied . These include various types of coupling reactions, cyclization reactions, and catalytic reactions .科学研究应用

有机电子应用

呾吨衍生物,包括与 9H-呾吨-9-羰基氨基甲酸丁酯相关的衍生物,因其在有机电子学中的潜力而被探索,特别是在有机发光二极管 (OLED) 的开发中。例如,已经设计了基于呾吨和咔唑衍生物的机械致变色和热激活延迟荧光 (TADF) 染料。这些染料作为 OLED 中的发射层表现出有希望的应用,展示出显着的发射光谱强度、良好的热稳定性和高外部量子效率 (Nasiri 等人,2021)。

药物化学应用

呾吨,包括呾吨-9-羧酸衍生物,由于其生物活性在药物化学中发挥着至关重要的作用。呾吨及其衍生物的合成策略和生物活性已被广泛综述,突出了它们在开发神经保护剂、抗肿瘤剂和抗菌剂中的用途。这些活性归因于多功能的呾吨核,该核可以被功能化以针对广泛的生物应用 (Maia 等人,2020)。

分析化学应用

在分析化学中,呾吨衍生物已被用于开发检测和定量物质的新方法。一个值得注意的应用包括在用 9-呾吨醇衍生化后通过气相色谱-质谱法测定地表水中的氨基甲酸酯类农药。该方法展示了呾吨衍生物在提高环境监测分析程序的灵敏度和选择性方面的效用 (Yang & Shin, 2013)。

安全和危害

作用机制

Mode of Action

Ro 67-4853 enhances the potency of L-Glu by interacting with the transmembrane domain (TMD) of the receptor . It potentiates sensory synaptic responses to repetitive vibrissa stimulation . It increases basal mGluR1-induced cAMP accumulation and potentiates glutamate-induced cAMP accumulation .

Biochemical Pathways

Ro 67-4853 selectively potentiates responses to the agonist DHPG . It shifts the concentration-response curve (CRC) of glutamate approximately 2-fold, 15-fold, and 4.5-fold to the left respectively in BHK cells stably expressing mGluR1a . This modulation of the glutamate response indicates that Ro 67-4853 affects the glutamatergic signaling pathway.

Pharmacokinetics

It is soluble in dmso to 100 mm , which suggests that it may have good bioavailability

Result of Action

Ro 67-4853 activates p-ERK1/2 in the absence of agonist with a time course of activation peaking at 5 minutes in BHK cells . It also increases basal mGluR1-induced cAMP accumulation and potentiates glutamate-induced cAMP accumulation . These results suggest that Ro 67-4853 can modulate cellular signaling pathways and enhance neuronal responses.

生化分析

Biochemical Properties

Ro 67-4853 plays a significant role in biochemical reactions. It interacts with mGlu1, a type of metabotropic glutamate receptor, and enhances the potency of L-Glu by interacting with the transmembrane domain (TMD) of the receptor . It increases basal mGluR1-induced cAMP accumulation and potentiates glutamate-induced cAMP accumulation .

Cellular Effects

Ro 67-4853 has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of mGlu1 receptors. It enhances the effects of (S)-DHPG in CA3 neurons . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Ro 67-4853 involves its interaction with mGlu1 receptors. It acts as a positive allosteric modulator, enhancing the potency of L-Glu by interacting with the transmembrane domain (TMD) of the receptor . This interaction can lead to changes in gene expression and enzyme activation or inhibition.

Metabolic Pathways

Ro 67-4853 is involved in the glutamate signaling pathway through its interaction with mGlu1 receptors

属性

IUPAC Name |

butyl N-(9H-xanthene-9-carbonyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-2-3-12-23-19(22)20-18(21)17-13-8-4-6-10-15(13)24-16-11-7-5-9-14(16)17/h4-11,17H,2-3,12H2,1H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBUXEUMZZQUFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433240 | |

| Record name | Ro67-4853 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

302841-89-0 | |

| Record name | Butyl N-(9H-xanthen-9-ylcarbonyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302841-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro67-4853 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-67-4853 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM27L9Q3RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Ro 67-4853 interact with mGluR1 and what are the downstream effects?

A: Ro 67-4853 binds to an allosteric site on mGluR1, distinct from the glutamate binding site. [] This binding enhances the receptor's response to glutamate, leading to increased downstream signaling. [, ] Specifically, Ro 67-4853 potentiates glutamate-induced calcium transients in cells expressing mGluR1. [] While the exact binding site of Ro 67-4853 on mGluR1 requires further investigation, research suggests it differs from the binding site of negative allosteric modulators. []

Q2: Does the presence of calcium influence the activity of Ro 67-4853 on mGluR1?

A: Yes, extracellular calcium modulates the effect of Ro 67-4853 on mGluR1. Research indicates that Ro 67-4853 potentiates the response to extracellular calcium in a manner similar to its effect on glutamate responses. [] This suggests an interplay between calcium binding and the action of Ro 67-4853 on mGluR1 activity.

Q3: What is known about the structure-activity relationship (SAR) of Ro 67-4853 and its analogs?

A: While detailed SAR studies specifically for Ro 67-4853 are limited in the provided literature, research suggests that structural modifications to similar compounds can significantly impact their activity on mGluR1. [] For instance, modifications to the compound CDPPB, which shares some structural similarities with Ro 67-4853, resulted in analogs that acted as PAMs for both mGluR1 and mGluR5, with varying selectivity profiles. [] This highlights the importance of structural features in determining the potency and selectivity of mGluR1 PAMs.

Q4: Are there differences in how Ro 67-4853 modulates mGluR1 activity depending on the assay or signaling pathway used?

A: Yes, Ro 67-4853 exhibits probe-dependent pharmacology, meaning its effects can vary depending on the specific assay used to assess mGluR1 activity. [] For example, Ro 67-4853 displays different cooperativity profiles when modulating quisqualate affinity in intracellular calcium mobilization assays compared to inositol monophosphate accumulation assays. [] This highlights the importance of considering assay-specific effects when characterizing the pharmacological profile of Ro 67-4853.

Q5: Has Ro 67-4853 been investigated in any in vivo models?

A: Research has explored the effects of Ro 67-4853 in rat hippocampal slices, demonstrating its ability to enhance DHPG-induced long-term depression at the Schaffer collateral-CA1 synapse. [] This effect was specific to Ro 67-4853, as a PAM selective for mGluR5 did not show the same effect. [] This finding suggests a potential role for Ro 67-4853 in modulating synaptic plasticity, although further in vivo studies are needed to fully understand its therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(E)-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylideneamino]-3-prop-2-enylthiourea](/img/structure/B1679407.png)

![7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B1679411.png)

![[(4S,6S,7S,8R)-10-Hydroxy-7,13-dimethoxy-12-methyl-11-nitroso-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(13),9,11-trien-8-yl]methyl carbamate](/img/structure/B1679412.png)

![2-(9H-xanthen-9-ylsulfanyl)-N-{2-[2-(9H-xanthen-9-ylsulfanyl)-propionylamino]-ethyl}-propionamide](/img/structure/B1679413.png)

![4-[3-[(E)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B1679420.png)

![4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide](/img/structure/B1679427.png)

![4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide dihydrochloride](/img/structure/B1679428.png)

![[4-Amino-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,3-thiazol-5-yl]-(2,3-dihydro-1,4-benzodioxin-7-yl)methanone](/img/structure/B1679429.png)